

# Spectroscopic Profile of Methyl 2,2-dimethyl-3-oxopropanoate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 2,2-dimethyl-3-oxopropanoate**

Cat. No.: **B190169**

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This technical guide provides an in-depth overview of the spectroscopic data for **Methyl 2,2-dimethyl-3-oxopropanoate** (CAS No: 13865-20-8), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

## Spectroscopic Data

The structural elucidation of **Methyl 2,2-dimethyl-3-oxopropanoate** is supported by a combination of spectroscopic techniques. The data presented below is compiled from various sources and provides a comprehensive spectral signature for the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
9.67	Singlet	1H	Aldehyde (-CHO)
3.76	Singlet	3H	Methyl Ester (-OCH <sub>3</sub> )
1.36	Singlet	6H	gem-Dimethyl (-C(CH <sub>3</sub> ) <sub>2</sub> )

Solvent: CDCl<sub>3</sub>[\[1\]](#)

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~200-205	Carbonyl	Aldehyde (C=O)
~170	Carbonyl	Ester (C=O)
~52	Methoxy	-OCH <sub>3</sub>
~50	Quaternary	-C(CH <sub>3</sub> ) <sub>2</sub>
~22	Methyl	-C(CH <sub>3</sub> ) <sub>2</sub>

Note: These are expected chemical shift ranges.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~1740	Strong	Ester C=O Stretch
~1700	Strong	Aldehyde C=O Stretch

Note: These are characteristic absorption frequencies.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for **Methyl 2,2-dimethyl-3-oxopropanoate** is C<sub>6</sub>H<sub>10</sub>O<sub>3</sub>, with a molecular weight of 130.14 g/mol .[\[1\]](#)[\[2\]](#)

m/z	Interpretation
130	Molecular Ion (M <sup>+</sup> )

Note: The fragmentation pattern would show characteristic losses, such as the loss of the methoxy group (-OCH<sub>3</sub>) or the aldehyde group (-CHO).[\[2\]](#)

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,2-dimethyl-3-oxopropanoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Data Acquisition:
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - For <sup>1</sup>H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - For <sup>13</sup>C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).

## IR Spectroscopy Protocol

- Sample Preparation:
  - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
  - Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Data Acquisition:
  - Place the prepared sample in the sample holder of an FTIR spectrometer.
  - Record a background spectrum of the empty spectrometer or the pure salt plates/KBr pellet.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

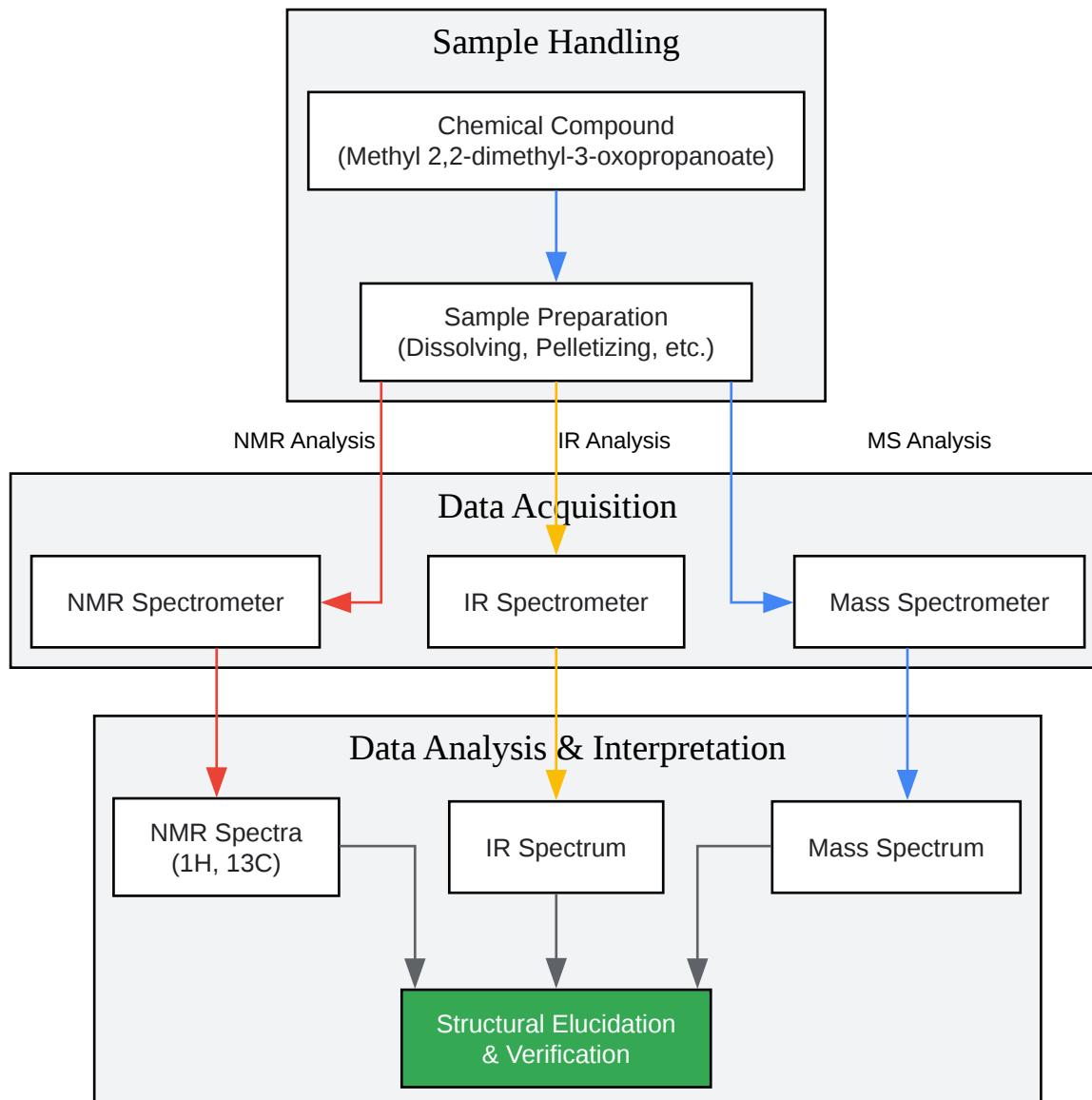
## Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ( $\text{M}^+$ ) and various fragment ions.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

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